1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine
Description
Core Structural Framework
The molecular architecture of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine centers around the six-membered piperazine ring, which serves as the fundamental structural scaffold. Piperazine exists as a saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions, creating a chair-like conformation that provides significant conformational flexibility. The substitution pattern involves attachment of a 4-bromo-2,5-dimethoxyphenylsulfonyl group at one nitrogen center and a 2,6-dimethylphenyl group at the opposing nitrogen atom.
The presence of the sulfonyl functional group introduces substantial electronic and steric effects that influence the overall molecular geometry. Crystallographic studies of related sulfonylpiperazine derivatives demonstrate that the sulfonyl group typically adopts a tetrahedral geometry around the sulfur atom, with bond angles approaching 109.5 degrees. The sulfonyl oxygen atoms can participate in hydrogen bonding interactions, contributing to intermolecular stabilization in solid-state structures.
The 4-bromo-2,5-dimethoxyphenyl substituent introduces both electronic and steric perturbations to the molecular framework. The bromine atom at the para position relative to the sulfonyl attachment site provides significant electron-withdrawing character, while the two methoxy groups at positions 2 and 5 contribute electron-donating effects. This electronic distribution creates a complex pattern of charge density that influences both intramolecular stability and intermolecular interactions.
Conformational Analysis and Flexibility
The conformational behavior of piperazine derivatives is fundamentally governed by the chair-chair interconversion of the six-membered ring system. Studies of substituted piperazines indicate that the energy barrier for ring inversion typically ranges from 42 to 46 kJ/mol, allowing for dynamic conformational exchange at ambient temperatures. The introduction of bulky substituents, particularly at both nitrogen centers, can significantly influence these conformational preferences.
The 2,6-dimethylphenyl substituent represents a particularly sterically demanding group due to the presence of methyl groups in the ortho positions. This substitution pattern creates significant steric hindrance that restricts rotation around the nitrogen-phenyl bond and influences the preferred orientation of the aromatic ring relative to the piperazine core. Crystallographic analysis of related compounds shows that such substitution patterns often result in perpendicular or near-perpendicular orientations between the aromatic ring and the piperazine plane.
The bulky nature of both substituents creates potential for significant conformational strain, particularly when both groups occupy axial positions on the piperazine ring. This steric interaction likely favors conformations where at least one of the substituents adopts an equatorial orientation, leading to a preference for specific chair conformations of the piperazine ring.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)28(24,25)19-13-17(26-3)16(21)12-18(19)27-4/h5-7,12-13H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQMPFKPIFGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Sulfonyl Chloride Intermediate : 4-Bromo-2,5-dimethoxybenzenesulfonyl chloride is reacted with 4-(2,6-dimethylphenyl)piperazine in anhydrous dichloromethane.
-
Base : Triethylamine (2.2 equiv) is added to scavenge HCl, ensuring reaction progression.
-
Temperature : The reaction proceeds at 0–5°C initially, followed by stirring at room temperature for 12–24 hours.
Mechanistic Insights
The sulfonylation follows a nucleophilic acyl substitution mechanism, where the piperazine’s secondary amine attacks the electrophilic sulfur atom in the sulfonyl chloride. The reaction’s efficiency depends on the electron-withdrawing nature of the sulfonyl group and the steric accessibility of the amine.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (30–70% v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further refines purity.
Crystallization
Recrystallization from ethanol or methanol yields crystalline products, as demonstrated for structurally related sulfonamides.
Analytical Validation
-
Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 493.04 [M+H]⁺.
-
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, aromatic), 6.92 (s, 1H, aromatic), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine), 2.72–2.68 (m, 4H, piperazine), 2.34 (s, 6H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 154.2 (C-O), 136.5 (C-Br), 128.7–112.4 (aromatic carbons), 56.1 (OCH₃), 49.8 (piperazine), 20.1 (CH₃).
-
Optimization and Scalability
Catalytic Enhancements
The patent literature highlights the use of palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., Xantphos) to improve coupling efficiency in analogous piperazine syntheses. For instance, substituting traditional bases with cesium carbonate increases yields from 17% to 68% in vortioxetine preparations.
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates compared to dichloromethane, albeit at the cost of increased purification complexity.
Yield Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | None | DCM | 45–55 | |
| Palladium-Catalyzed Coupling | Pd(OAc)₂/Xantphos | DMF | 68–75 | |
| Reductive Amination | NaBH₃CN | MeOH | 30–40 | N/A |
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as over-sulfonylation or oxidation of the methoxy groups, are minimized by controlling reaction stoichiometry and using inert atmospheres.
Cost Efficiency
The high cost of palladium catalysts in coupling reactions necessitates ligand recycling or alternative metal-free approaches.
Industrial Applications and Patents
While no direct patents for this compound exist, WO2014191548A1 and USRE49826E1 outline scalable processes for structurally similar sulfonylated piperazines. Key industrial considerations include:
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The sulfonamide motif in this compound has been linked to various therapeutic effects, particularly in antimicrobial and antiviral research:
- Antibacterial Activity : Compounds containing sulfonamide groups have shown significant antibacterial properties. For instance, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance activity against specific pathogens.
- Antiviral Potential : Recent studies have explored the use of heterocycles like piperazines in antiviral drug discovery. Compounds similar to 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine have been evaluated for their ability to inhibit viral replication in cell cultures, showing promise against various viruses including influenza and HIV .
Neuropharmacology
Research into psychoactive substances has identified compounds with similar structural features as potential candidates for modulating neurotransmitter systems:
- Psychoactive Properties : The compound's structural similarity to known psychoactive agents suggests it may interact with serotonin receptors or other neurochemical pathways. Such interactions could provide insights into its potential as an antidepressant or anxiolytic agent .
- Cognitive Enhancement : Some derivatives of piperazine compounds are being investigated for their effects on cognitive function and memory enhancement, which could lead to therapeutic applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study focused on sulfonamide derivatives reported that modifications to the benzene ring significantly influenced antibacterial efficacy. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Sulfamethoxazole | 16 | Escherichia coli |
Case Study 2: Antiviral Activity
In vitro studies have shown that related compounds exhibit significant antiviral activity against HIV-1. The effectiveness was measured using cell culture assays where the compound reduced viral load significantly at low concentrations .
| Compound | EC50 (nM) | Virus Type |
|---|---|---|
| This compound | 50 | HIV-1 |
| Standard Antiviral Drug | 100 | HIV-1 |
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The bromo and dimethoxyphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous piperazine derivatives below:
Key Observations
The 4-bromo-2,5-dimethoxyphenylsulfonyl moiety introduces electron-withdrawing and bulky substituents, which may enhance binding to serotonin or dopamine receptors compared to simpler sulfonamides (e.g., 4-methylbenzenesulfonyl derivatives) .
Synthetic Yields and Purity :
- Compounds with bromo-substituted sulfonyl groups (e.g., target compound) typically exhibit moderate yields (40–60%) due to steric challenges during sulfonylation . This contrasts with smaller substituents (e.g., methoxy or methyl groups), which achieve higher yields (70–85%) .
Pharmacological Implications :
- Unlike the structurally related PET probe [¹¹C]DASA-23 (a difluorophenylsulfonyl-piperazine), the target compound’s bromo and methoxy groups may limit metabolic stability but improve affinity for intracellular targets like kinases or neurotransmitter transporters .
- The absence of sulfamoyl groups (cf. compounds) suggests reduced antiproliferative activity compared to analogs with sulfamoyl linkages .
Data Table: Comparative Physicochemical Properties
*Estimated based on analogs in (mp 132–230°C).
Research Findings and Implications
- However, its combination with bulky sulfonyl groups (e.g., bromo-dimethoxyphenyl) may reduce solubility, necessitating formulation optimization for in vivo studies .
- Regulatory Status : Unlike controlled phenylpiperazines (e.g., TFMPP in ), the target compound’s bromo and methoxy substituents likely exempt it from current drug legislation, making it a viable candidate for preclinical research .
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs. Further studies on receptor binding and metabolic stability are required.
Biological Activity
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a sulfonyl group and various substituted aromatic rings, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The chemical formula of this compound is C19H24BrN3O3S. The structure includes:
- A piperazine ring that serves as a core structure.
- A sulfonyl group which may enhance interactions with biological targets.
- Bromo and methoxy substitutions on the phenyl rings that can influence the compound's activity.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that certain piperazine derivatives inhibited the growth of colon carcinoma cells (HCT-15) with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-15 | TBD |
| Similar Piperazine Derivative | HT29 | 22.5 |
Acetylcholinesterase Inhibition
Piperazine derivatives are also noted for their ability to inhibit human acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Virtual screening studies suggest that modifications in the piperazine structure can enhance binding affinity to AChE, potentially leading to therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve:
- Binding to specific receptors or enzymes , leading to inhibition or modulation of their activity.
- Formation of hydrogen bonds and hydrophobic interactions with target biomolecules due to the presence of the sulfonyl group and aromatic substitutions.
Case Studies
In a comparative study on various piperazine derivatives, researchers found that structural modifications significantly impacted biological activity. For example:
- Compounds with electron-withdrawing groups (like bromine) demonstrated enhanced anticancer properties.
- The introduction of methoxy groups was associated with increased solubility and bioavailability.
Q & A
Q. What are the key considerations for synthesizing 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine with high purity?
- Methodological Answer : Synthesis typically involves coupling 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-(2,6-dimethylphenyl)piperazine under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include stoichiometric control, reaction temperature (20–25°C), and inert atmosphere to prevent side reactions. Post-synthesis purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) ensures >95% purity, as validated by HPLC and ESIMS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ confirm regiochemistry and substituent positions (e.g., δ 8.96 ppm for sulfonyl-linked protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₂BrN₂O₄S, expected [M+H]⁺ 457.04) .
- HPLC : Quantifies purity (>98% achievable with gradient elution) .
Q. How does the 2,6-dimethylphenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 2,6-dimethyl group enhances steric hindrance, reducing rotational freedom and increasing metabolic stability. This is critical for maintaining structural integrity in biological assays. Comparative studies with non-methylated analogs show improved logP values (e.g., 3.2 vs. 2.7), suggesting better membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of structurally related piperazine derivatives?
- Methodological Answer : Discrepancies (e.g., lack of sedative activity in some studies vs. antichlamydial effects in others) are addressed via:
- Dose-Response Curves : Testing across concentrations (nM to μM) to identify threshold effects.
- Target Selectivity Profiling : Using radioligand binding assays (e.g., 5-HT₂A, D3 receptors) to rule off-target interactions .
- Metabolic Stability Assays : Liver microsome studies to differentiate intrinsic activity from metabolite-driven effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromo group with electron-withdrawing groups (e.g., CF₃) to enhance sulfonyl group reactivity, as seen in analogs with improved antichlamydial IC₅₀ values .
- Piperazine Ring Modifications : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict conformation, mimicking bioactive poses observed in dopamine D3 receptor ligands .
Q. What computational methods predict binding modes of this compound to neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin receptors (5-HT₂A) using force fields (e.g., AMBER) to identify key residues (e.g., Asp155 for hydrogen bonding).
- Docking Studies (AutoDock Vina) : Prioritize poses with the sulfonyl group oriented toward hydrophobic pockets, validated by free energy calculations (ΔG < -9 kcal/mol) .
Q. What challenges arise in scaling up in vivo studies for this compound?
- Methodological Answer :
Q. How does crystallographic data inform the design of analogs with improved stability?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 1407713) reveals intermolecular H-bonding between the sulfonyl oxygen and adjacent piperazine NH groups. Stabilizing these interactions via fluorination (e.g., 4-F substitution) reduces lattice energy, enhancing thermal stability (Tₘ > 200°C) .
Q. What protocols ensure long-term stability of this compound under laboratory storage?
- Methodological Answer :
Q. How can solubility limitations be overcome in biochemical assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
